molecular formula C23H15F7N2O4 B611862 XY 018

XY 018

Cat. No.: B611862
M. Wt: 516.4 g/mol
InChI Key: MNVXADPCMINSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of XY 018 involves several steps, starting with the preparation of the biphenyl core structure, followed by the introduction of the fluoro and trifluoromethyl groups. The final step involves the nitration and acetamide formation. The reaction conditions typically include the use of strong acids and bases, as well as specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

XY 018 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

XY 018 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of RORγ in various chemical processes.

    Biology: Investigated for its effects on cellular processes and gene expression related to RORγ.

    Medicine: Explored as a potential therapeutic agent for castration-resistant prostate cancer and other diseases involving RORγ signaling.

    Industry: Utilized in the development of new drugs targeting RORγ and related pathways .

Mechanism of Action

XY 018 exerts its effects by binding to the hydrophobic ligand-binding domain of RORγ, thereby inhibiting its constitutive activity. This binding disrupts the interaction between RORγ and its target genes, leading to a decrease in androgen receptor expression and subsequent tumor growth inhibition. The molecular targets and pathways involved include the suppression of key proliferation and survival proteins, such as Myc, and the inhibition of AR and AR-V7 expression in a dose-dependent manner .

Comparison with Similar Compounds

XY 018 is unique in its high potency and selectivity for RORγ compared to other similar compounds. Some similar compounds include:

Properties

IUPAC Name

N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-2-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F7N2O4/c24-18-12-15(21(34,22(25,26)27)23(28,29)30)7-10-17(18)13-5-8-16(9-6-13)31-20(33)11-14-3-1-2-4-19(14)32(35)36/h1-10,12,34H,11H2,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVXADPCMINSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F7N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
XY 018
Reactant of Route 2
Reactant of Route 2
XY 018
Reactant of Route 3
Reactant of Route 3
XY 018
Reactant of Route 4
Reactant of Route 4
XY 018
Reactant of Route 5
Reactant of Route 5
XY 018
Reactant of Route 6
XY 018
Customer
Q & A

Q1: What is the mechanism of action of XY018 in prostate cancer cells?

A: XY018 acts as an antagonist/inverse agonist of the Retinoic Acid-Related Orphan Receptor Gamma (RORγ) [, ]. RORγ has been identified as a key driver of androgen receptor (AR) gene overexpression and increased AR signaling in prostate cancer []. By inhibiting RORγ, XY018 disrupts this signaling pathway, ultimately leading to:

  • Inhibition of tumor growth: Studies show that XY018 effectively inhibits the growth of prostate cancer cells, including patient-derived xenograft (PDX) tumor models [].
  • Induction of apoptosis: XY018 promotes apoptosis (programmed cell death) in prostate cancer cells, further contributing to its anti-tumor effect [].
  • Downregulation of PBK: XY018 downregulates the expression of PDZ binding kinase (PBK), a downstream target of RORγ that plays a role in tumor aggressiveness [].

Q2: How does XY018 compare to other RORγ inhibitors in terms of potency and selectivity?

A: While direct comparisons are limited in the provided research, one study assessed the selectivity of various nuclear receptor ligands using reporter cell lines []. The study found that, in contrast to some other nuclear receptor ligands that exhibited off-target activity, FXR ligands like XY018 demonstrated high receptor selectivity []. This suggests that XY018 may have a favorable safety profile with fewer off-target effects.

Q3: How does the binding of XY018 to RORγ differ from other known inhibitors?

A: Molecular dynamics simulations revealed distinct conformational changes and interactions in the XY018-RORγ complex compared to the HC9-RORγ complex (HC9 being another RORγ inhibitor) []. Key differences include:

  • Increased rigidity: XY018 binding leads to a more rigid conformation of the RORγ protein, potentially influencing its activity [].
  • Stronger electrostatic interactions: Electrostatic interactions play a more significant role in the binding of XY018 to RORγ compared to HC9 [].
  • Distinct hydrogen bonding: While both inhibitors utilize hydrogen bonding, different amino acid residues are involved in each complex [].

Q4: What are the potential advantages of targeting RORγ in prostate cancer treatment?

A4: Targeting RORγ offers several potential advantages over traditional anti-androgen therapies:

  • Overcoming resistance: RORγ inhibition may provide a new therapeutic strategy for patients with castration-resistant prostate cancer (CRPC), which is often resistant to current anti-androgen therapies [, ].
  • Targeting multiple aggressive tumor pathways: RORγ regulates multiple genes involved in tumor progression, including those associated with epithelial-mesenchymal transition (EMT) and invasion []. Therefore, inhibiting RORγ could potentially disrupt multiple oncogenic pathways simultaneously [].
  • Synergistic effects with PBK inhibitors: Combined inhibition of RORγ and its downstream target PBK shows synergistic effects in suppressing tumor growth and survival, suggesting a promising combination therapy strategy [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.